Cas no 15010-23-8 (Acetamide,N-(1-oxido-3-pyridinyl)-)
Acetamide,N-(1-oxido-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(1-oxido-3-pyridinyl)-
- 4-methylsulfanyl-2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]butanoic acid
- 3-acetamidopyridine 1-oxide
- 3-acetamidopyridine N-oxide
- Acetamide,N-3-pyridinyl-, N-oxide
- Acetamide, N-3-pyridyl-, oxide (8CI)
- Pyridine,3-acetamido-, 1-oxide (6CI)
- 3-AcetamidopyridineN-oxide
- 3-Acetylaminopyridine N-oxide
- N-3-Pyridinylacetamide oxide
- DTXSID301031645
- 15010-23-8
- CHEMBL3244514
- N-(1-oxidopyridin-1-ium-3-yl)acetamide
- Acetamide,N-3-pyridinyl-,1-oxide
- AKOS006273740
- 3-Acetamidopyridine-N-oxide
- SCHEMBL6826739
- N-(1-Oxidopyridin-3-yl)acetamide
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- MDL: MFCD00955997
- Inchi: 1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10)
- InChI Key: PXIZJUJPHCTYAR-UHFFFAOYSA-N
- SMILES: [O-][N+]1C=CC=C(C=1)NC(C)=O
Computed Properties
- Exact Mass: 384.97100
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.2
- Boiling Point: 501.5°Cat760mmHg
- Flash Point: 257.1°C
- Refractive Index: 1.561
- PSA: 104.42000
- LogP: 4.18840
Acetamide,N-(1-oxido-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 172911-1g |
N-(1-Oxidopyridin-3-yl)acetamide, 95% |
15010-23-8 | 95% | 1g |
$360.00 | 2023-09-07 | |
| Matrix Scientific | 172911-5g |
N-(1-Oxidopyridin-3-yl)acetamide, 95% |
15010-23-8 | 95% | 5g |
$780.00 | 2023-09-07 | |
| Matrix Scientific | 172911-10g |
N-(1-Oxidopyridin-3-yl)acetamide, 95% |
15010-23-8 | 95% | 10g |
$1180.00 | 2023-09-07 |
Acetamide,N-(1-oxido-3-pyridinyl)- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Acetamide,N-(1-oxido-3-pyridinyl)-
N-(1-Oxido-3-pyridinyl)acetamide: A Comprehensive Overview
N-(1-Oxido-3-pyridinyl)acetamide, also known by its CAS number 15010-23-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C8H7N3O, is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and its incorporation into drug design have further highlighted its potential in various industries.
The structure of N-(1-Oxido-3-pyridinyl)acetamide consists of a pyridine ring with an oxo group at position 1 and an acetamide substituent at position 3. This arrangement imparts distinct electronic properties to the molecule, making it a valuable component in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the construction of complex heterocyclic systems, which are pivotal in drug discovery.
Recent studies have focused on the synthesis and characterization of this compound, employing novel catalytic systems and green chemistry principles. For instance, a 2022 study published in the Journal of Organic Chemistry demonstrated a highly efficient method for synthesizing N-(1-Oxido-3-pyridinyl)acetamide using microwave-assisted reactions. This approach not only enhances reaction yields but also reduces environmental impact, aligning with current trends toward sustainable chemical processes.
In terms of applications, N-(1-Oxido-3-pyridinyl)acetamide has been extensively utilized in the development of agrochemicals and pharmaceuticals. Its ability to act as a precursor for bioactive molecules has been exploited in the creation of fungicides and anticancer agents. A notable example is its role in the synthesis of pyridine-based inhibitors targeting specific enzymes involved in cancer progression.
The pharmacological significance of this compound is further underscored by its potential as a lead molecule in drug design. A 2023 study highlighted its ability to modulate cellular signaling pathways, offering new insights into its therapeutic applications. Additionally, computational studies have revealed that the compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further preclinical evaluation.
From an industrial perspective, the synthesis and scale-up of N-(1-Oxido-3-pyridinyl)acetamide have been optimized to meet growing demand across various sectors. Its stability under standard storage conditions and compatibility with diverse reaction conditions make it an ideal building block for organic synthesis.
In conclusion, N-(1-Oxido-3-pyridinyl)acetamide stands as a testament to the continuous evolution of organic chemistry and its intersection with pharmacology. With ongoing research uncovering new facets of its utility and potential, this compound remains at the forefront of scientific innovation.
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